molecular formula C10H6S2 B1622299 thieno[3,4-g][2]benzothiole CAS No. 23062-31-9

thieno[3,4-g][2]benzothiole

Cat. No.: B1622299
CAS No.: 23062-31-9
M. Wt: 190.3 g/mol
InChI Key: LEUKYYGLOJHEGF-UHFFFAOYSA-N
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Description

Benzo[1,2-c:3,4-c’]dithiophene is a heterocyclic compound that has gained significant attention in the field of organic electronics. This compound is characterized by its fused ring structure, which includes two thiophene rings and a benzene ring. The unique electronic properties of Benzo[1,2-c:3,4-c’]dithiophene make it a valuable building block for various applications, particularly in the development of organic photovoltaic materials and organic field-effect transistors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-c:3,4-c’]dithiophene typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, followed by a series of coupling reactions. One common method is the direct (hetero)arylation polymerization (DHAP) technique, which uses a monobrominated benzo[1,2-b:4,5-b’]dithiophene monomer and a Herrmann–Beller catalyst with a tertiary phosphine . This method provides good yields and well-defined polymers.

Industrial Production Methods

Industrial production of Benzo[1,2-c:3,4-c’]dithiophene often involves large-scale bromination reactions followed by coupling reactions using various catalysts. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in organic electronics.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-c:3,4-c’]dithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketone derivatives.

    Reduction: Reduction reactions can convert diketone derivatives back to the parent compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of Benzo[1,2-c:3,4-c’]dithiophene, which can be further utilized in the synthesis of more complex organic materials.

Scientific Research Applications

Benzo[1,2-c:3,4-c’]dithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,2-c:3,4-c’]dithiophene in organic electronics involves its ability to facilitate charge transfer and improve the efficiency of electronic devices. The compound’s fused ring structure allows for efficient π-π stacking interactions, enhancing the charge mobility in organic photovoltaic materials and field-effect transistors .

Comparison with Similar Compounds

Benzo[1,2-c:3,4-c’]dithiophene is often compared with other similar compounds, such as:

The uniqueness of Benzo[1,2-c:3,4-c’]dithiophene lies in its specific electronic properties and its ability to form highly efficient organic electronic materials.

Properties

IUPAC Name

thieno[3,4-g][2]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-2-8-4-12-6-10(8)9-5-11-3-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUKYYGLOJHEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSC=C2C3=CSC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376705
Record name Benzo[1,2-c:3,4-c']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-31-9
Record name Benzo[1,2-c:3,4-c']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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